REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[Cl:12][CH2:13][C:14](Cl)=[O:15]>O1CCOCC1>[Cl:12][CH2:13][C:14]([NH:9][NH:8][C:6](=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=1)=[O:15]
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Name
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|
Quantity
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11.2 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C(=O)NN)C=C1
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Name
|
|
Quantity
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6 mL
|
Type
|
reactant
|
Smiles
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ClCC(=O)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was refluxed for three hours
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Duration
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3 h
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
WASH
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Details
|
The resulting solid was washed with ethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NNC(C1=CC=C(C=C1)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |